![molecular formula C10H19NO3S B13392896 Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester CAS No. 119927-71-8](/img/structure/B13392896.png)
Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester: is a chemical compound known for its unique structure and properties. It belongs to the class of carbamic acid derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with alcohols under controlled conditions to form carbamate esters.
Addition of Alcohols to Isocyanates: Another common method is the addition of alcohols to isocyanates, which results in the formation of carbamate esters.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce carbamic acid derivatives.
Industrial Production Methods: The industrial production of carbamic acid derivatives typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Carbamic acid derivatives can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: These compounds can also be reduced to form amines or other reduced products.
Substitution: Substitution reactions are common, where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxides and other oxygen-containing compounds.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted carbamic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Carbamic acid derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their reactivity and stability under different conditions.
Biology: In biological research, these compounds are used to study enzyme inhibition and protein interactions. They are also explored for their potential as bioactive molecules.
Medicine: Carbamic acid derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. They are investigated for their potential therapeutic effects in various diseases.
Industry: In the industrial sector, these compounds are used in the production of polymers, coatings, and other materials. Their unique properties make them valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
Methyl Carbamate: A simpler carbamate ester with similar reactivity.
Ethyl Carbamate: Another carbamate ester with comparable properties.
Urea: A related compound with a similar functional group but different structure.
Uniqueness: Carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
119927-71-8 |
|---|---|
Fórmula molecular |
C10H19NO3S |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
tert-butyl N-(4-methylsulfanyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h7-8H,5-6H2,1-4H3,(H,11,13) |
Clave InChI |
AAJVCQPQGWUYMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCSC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


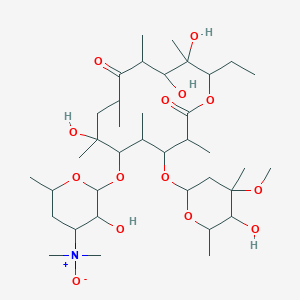
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B13392817.png)
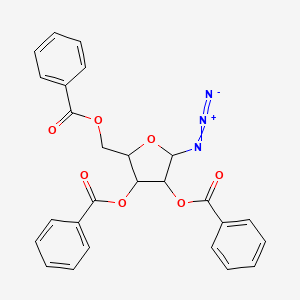
![Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol](/img/structure/B13392833.png)
![2-Pentenoic acid, 3-methyl-,1-ethylideneoctahydro-4-methylene-7-(1-methylethyl)-2-oxo-1H-inden-5-yl ester, [3aR-[1Z,3aa,5a(E),7b,7ab]]-](/img/structure/B13392846.png)
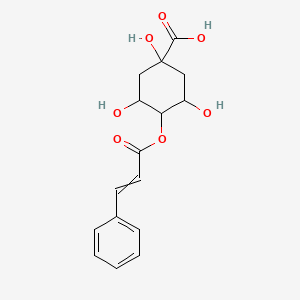
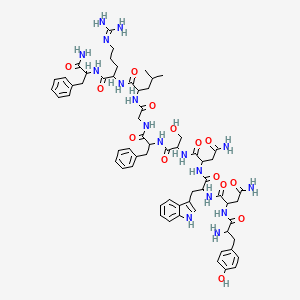
![(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B13392866.png)
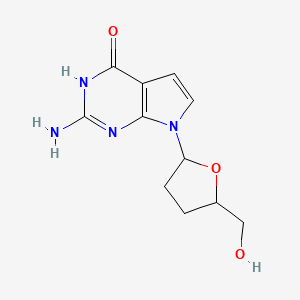
![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)
![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)
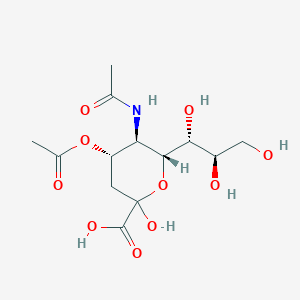
![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)

